2,3-Bis(isopropylthio)quinolin-7-amine
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Overview
Description
2,3-Bis(isopropylthio)quinolin-7-amine is a quinoline derivative with the molecular formula C15H20N2S2. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features two isopropylthio groups attached to the quinoline ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclization under acidic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(isopropylthio)quinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the isopropylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The isopropylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinoline derivatives with different substituents at the 2 and 3 positions.
Scientific Research Applications
2,3-Bis(isopropylthio)quinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Bis(isopropylthio)quinolin-7-amine is not fully understood, but it is believed to interact with various molecular targets due to its quinoline core. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, which may contribute to their biological activities . The isopropylthio groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2,3-Dimethylquinoline: Similar structure but with methyl groups instead of isopropylthio groups.
2,3-Diphenylquinoline: Features phenyl groups, which may alter its chemical and biological properties.
Uniqueness
2,3-Bis(isopropylthio)quinolin-7-amine is unique due to the presence of isopropylthio groups, which can significantly impact its reactivity and biological activity compared to other quinoline derivatives. These groups may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for further research .
Properties
CAS No. |
118210-51-8 |
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Molecular Formula |
C15H20N2S2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,3-bis(propan-2-ylsulfanyl)quinolin-7-amine |
InChI |
InChI=1S/C15H20N2S2/c1-9(2)18-14-7-11-5-6-12(16)8-13(11)17-15(14)19-10(3)4/h5-10H,16H2,1-4H3 |
InChI Key |
WPIHYVFNAOGILO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(N=C2C=C(C=CC2=C1)N)SC(C)C |
Origin of Product |
United States |
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